molecular formula C24H20N4OS2 B2629608 N-(4-isopropylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzo[d]thiazole-2-carboxamide CAS No. 955745-21-8

N-(4-isopropylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzo[d]thiazole-2-carboxamide

Cat. No.: B2629608
CAS No.: 955745-21-8
M. Wt: 444.57
InChI Key: RDOVKESCCYYXMR-UHFFFAOYSA-N
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Description

Structural Isomerism

The compound exhibits potential for positional isomerism due to the substitution patterns on its aromatic rings:

  • Benzothiazole Ring Substitution : The isopropyl group at the 4-position of the benzothiazole ring could theoretically occupy the 5- or 6-positions, generating regioisomers. However, synthetic routes typically favor the 4-substituted product due to steric and electronic directing effects during cyclization.
  • Pyridine Ring Orientation : The pyridin-2-ylmethyl group’s linkage to the amide nitrogen fixes its substitution at the pyridine’s 2-position. Alternative substitution at the 3- or 4-positions would constitute distinct structural isomers.

Tautomerism

While the benzothiazole rings are inherently stable and not prone to tautomerism, the carboxamide group (-CONH-) may exhibit limited tautomeric equilibria under specific conditions:
$$ \text{R-CONH-R'} \leftrightarrow \text{R-C(=O)-NH-R'} $$
This equilibrium is minimal in non-polar solvents but may become significant in polar protic media. However, the compound’s rigid aromatic framework and steric hindrance from the N-substituents likely suppress tautomerization, favoring the amide form.

Stereochemical Considerations

The absence of chiral centers in the molecule precludes enantiomerism. However, conformational isomerism arises from rotation around the C-N bond of the amide group and the methylene bridge linking the pyridine ring. These conformers interconvert rapidly at room temperature and are not isolable.

Properties

IUPAC Name

N-(4-propan-2-yl-1,3-benzothiazol-2-yl)-N-(pyridin-2-ylmethyl)-1,3-benzothiazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N4OS2/c1-15(2)17-9-7-12-20-21(17)27-24(31-20)28(14-16-8-5-6-13-25-16)23(29)22-26-18-10-3-4-11-19(18)30-22/h3-13,15H,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDOVKESCCYYXMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C2C(=CC=C1)SC(=N2)N(CC3=CC=CC=N3)C(=O)C4=NC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-isopropylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzo[d]thiazole-2-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of benzo[d]thiazole core: This can be achieved through the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative.

    Introduction of isopropyl group: Alkylation of the benzo[d]thiazole core with isopropyl halide under basic conditions.

    Coupling with pyridin-2-ylmethyl group: This step may involve the use of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the amide bond.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the isopropyl group, leading to the formation of alcohol or ketone derivatives.

    Reduction: Reduction reactions could target the nitro groups (if present) or other reducible functionalities.

    Substitution: Electrophilic or nucleophilic substitution reactions could occur at the aromatic rings or the benzo[d]thiazole core.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Halogenating agents (e.g., N-bromosuccinimide) or nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while substitution could introduce various functional groups into the molecule.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory activities.

    Industry: Used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(4-isopropylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzo[d]thiazole-2-carboxamide would depend on its specific biological target. Generally, it could interact with proteins or enzymes, modulating their activity through binding to active sites or allosteric sites. This interaction could affect various cellular pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Structural Comparisons

The target compound shares a benzo[d]thiazole-2-carboxamide core with several analogs (Table 1):

  • N-(Benzo[d]thiazol-2-yl)benzamide (1.2b) : Lacks the pyridinylmethyl and isopropyl groups, featuring a simple benzamide substituent .
  • N-(Benzo[d]thiazol-2-yl)-3-(4-methoxyphenyl)propanamide (11) : Substitutes the pyridinylmethyl group with a 4-methoxyphenylpropanamide chain, altering electronic properties .
  • Patent-derived N-(benzo[d]thiazol-2-yl)acetamide () : Features a coumarin-benzimidazole hybrid substituent, targeting antimicrobial activity .

Key Structural Differences :

  • The 4-isopropyl group in the target compound likely increases steric bulk and lipophilicity compared to methoxy or halogen substituents in analogs .
Physicochemical Properties

Hypothetical data for the target compound, inferred from analogs (Table 1):

Property Target Compound* 1.2b 14 11
Molecular Weight ~450 g/mol 255.21 g/mol 393.48 g/mol 326.38 g/mol
Melting Point 180–190°C (estimated) 190–198°C 48–50°C 172–174°C
LogP ~3.5 (highly lipophilic) 2.8 4.1 3.2
Solubility Low in water Low Moderate in DMSO Low

*Estimates based on structural analogs.

Hypothetical Advantages of Target Compound :

  • The 4-isopropyl group may enhance membrane permeability, while the pyridinylmethyl moiety could improve binding to heme-containing targets (e.g., cytochrome P450 enzymes) .

Biological Activity

N-(4-isopropylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzo[d]thiazole-2-carboxamide is a synthetic compound of significant interest in medicinal chemistry due to its complex structure and potential biological activities. This compound integrates multiple heterocyclic moieties, which may interact with various biological targets, suggesting a wide range of pharmacological applications.

Chemical Structure and Properties

The chemical structure of this compound includes:

  • Benzo[d]thiazole moieties : Known for their roles in various biological activities including anti-inflammatory and antimicrobial properties.
  • Pyridine derivatives : Often associated with neuroactive properties and involvement in receptor interactions.

Molecular Formula and Weight

PropertyValue
Molecular FormulaC22H23N5OS
Molecular Weight405.5 g/mol
CAS Number1013797-91-5

Anticancer Properties

Preliminary studies indicate that compounds with similar structural features exhibit significant anticancer activities. The benzo[d]thiazole moiety has been linked to the inhibition of cancer cell proliferation, making this compound a candidate for further investigation in oncology.

Anti-inflammatory Effects

The presence of the benzo[d]thiazole structure suggests potential anti-inflammatory properties. Research on related compounds has shown that they can modulate inflammatory pathways, making them useful in treating conditions like arthritis and other inflammatory diseases.

Antimicrobial Activity

The pyridine component is associated with antimicrobial effects, particularly against bacterial infections. Compounds with similar structures have demonstrated effectiveness against various pathogens, indicating that this compound may also possess similar properties.

Structure-Activity Relationship (SAR)

Research has focused on the structure-activity relationship (SAR) of similar compounds to identify key features responsible for their biological activities. For instance, modifications to the benzo[d]thiazole and pyridine groups have been shown to enhance potency against specific biological targets.

Case Study: Anticancer Activity

A study investigating derivatives of benzo[d]thiazole found that certain modifications significantly increased their anticancer efficacy in vitro. The study utilized various cancer cell lines to assess the cytotoxic effects, revealing promising results for further development.

Case Study: Anti-inflammatory Effects

Another research effort evaluated the anti-inflammatory potential of related compounds through in vivo models. The results indicated a marked reduction in inflammatory markers following treatment, supporting the hypothesis that this compound could be beneficial in managing inflammatory diseases.

Data Summary Table

Biological ActivityCompound Structure FeaturesObserved Effects
AnticancerBenzo[d]thiazoleInhibition of cell proliferation
Anti-inflammatoryBenzo[d]thiazoleReduction in inflammatory markers
AntimicrobialPyridineEffective against bacterial strains

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